molecular formula C26H28ClNO2 B134201 (E)-4-Hydroxytoremifene CAS No. 177748-22-0

(E)-4-Hydroxytoremifene

Cat. No.: B134201
CAS No.: 177748-22-0
M. Wt: 422 g/mol
InChI Key: OIUCUUXSMIJSEB-OCEACIFDSA-N
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Description

(E)-4-Hydroxytoremifene is a synthetic derivative of toremifene, a selective estrogen receptor modulator This compound is characterized by the presence of a hydroxyl group at the fourth position of the toremifene molecule, which significantly influences its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Hydroxytoremifene typically involves the hydroxylation of toremifene. One common method includes the use of a hydroxylating agent such as osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide. The reaction is carried out under mild conditions to ensure the selective formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Hydroxytoremifene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the molecule can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-ketotoremifene.

    Reduction: Formation of 4-hydroxytoremifene dihydro derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-4-Hydroxytoremifene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxylation on the biological activity of selective estrogen receptor modulators.

    Biology: Investigated for its role in modulating estrogen receptor activity and its potential effects on cell proliferation and apoptosis.

    Medicine: Explored as a therapeutic agent in the treatment of hormone-responsive breast cancer. It is also studied for its potential use in preventing osteoporosis and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

(E)-4-Hydroxytoremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen-dependent cancer cells. The compound also influences various signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

    Raloxifene: Used in the prevention of osteoporosis and breast cancer.

    Clomiphene: Used in the treatment of infertility.

Comparison: (E)-4-Hydroxytoremifene is unique due to its specific hydroxylation, which enhances its binding affinity to estrogen receptors and its selectivity in modulating receptor activity. Compared to tamoxifen and raloxifene, this compound exhibits distinct pharmacokinetic properties and a different side effect profile, making it a valuable compound in therapeutic research.

Properties

IUPAC Name

4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCUUXSMIJSEB-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443271
Record name (E)-4-Hydroxytoremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-22-0
Record name (E)-4-Hydroxytoremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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